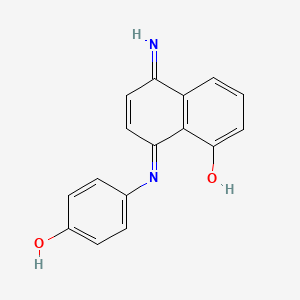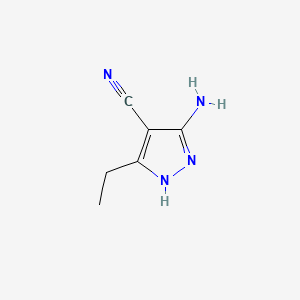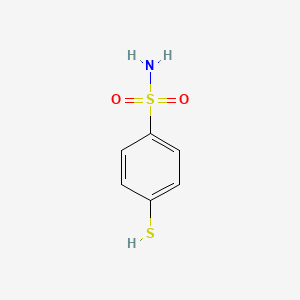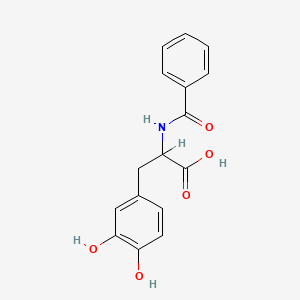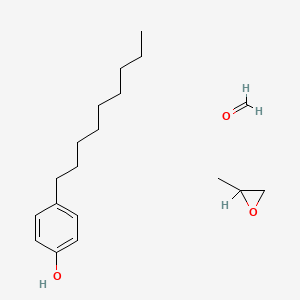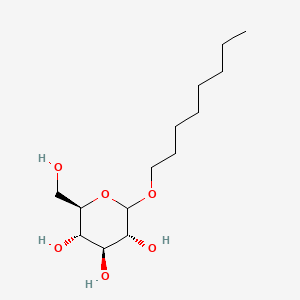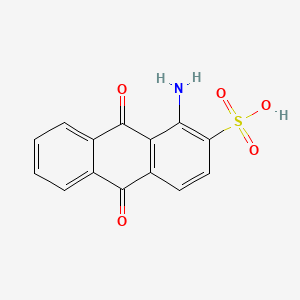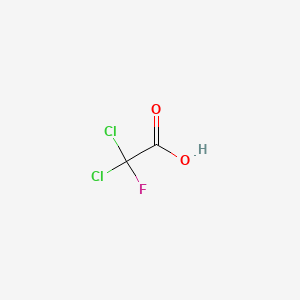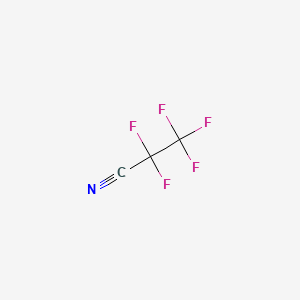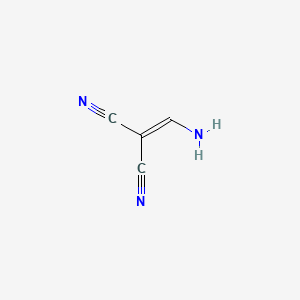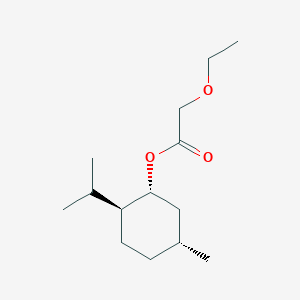
2,3,4,4',5-Pentabromobiphenyl
Overview
Description
2,3,4,4’,5-Pentabromobiphenyl is a polybrominated biphenyl, a class of compounds known for their use as flame retardants. These compounds are characterized by the presence of bromine atoms attached to a biphenyl structure. Due to their stability and resistance to degradation, polybrominated biphenyls have been widely used in various industrial applications, particularly in the manufacturing of electronic devices and textiles .
Mechanism of Action
Pharmacokinetics
It is known that this compound is a small molecule , which suggests that it may be absorbed and distributed throughout the body. Its role in activating xenobiotic metabolizing enzymes suggests that it may be involved in the metabolism of various substances .
Action Environment
It is known that this compound is a polybrominated biphenyl , a group of synthetic organic compounds that are used as flame retardants . The use of these compounds is banned or restricted in most areas due to their toxicity and persistence in the environment .
Biochemical Analysis
Biochemical Properties
2,3,4,4’,5-Pentabromobiphenyl is known to interfere with human metabolism . It produces highly reactive and often damaging intermediates during detoxification or when it binds to specific enzymes, important structural groups on molecules, receptors, and membranes . It also targets DNA or mimics key nutrients . It is known to bind to the XRE promoter region of genes it activates, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .
Cellular Effects
2,3,4,4’,5-Pentabromobiphenyl mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . It regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Molecular Mechanism
2,3,4,4’,5-Pentabromobiphenyl exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a ligand-activated transcriptional activator .
Temporal Effects in Laboratory Settings
Early exposure to 2,3,4,4’,5-Pentabromobiphenyl has been shown to have significant effects on male mating behavior and the response of clean experienced females to exposed males . There was no effect on male song-control nuclei or song quality, and there were non-dose-dependent effects on female song-control nuclei .
Dosage Effects in Animal Models
In animal models, the effects of 2,3,4,4’,5-Pentabromobiphenyl vary with different dosages . For example, in a study with zebra finch nestlings, the effects of nestling exposure to environmentally relevant levels of 2,3,4,4’,5-Pentabromobiphenyl were assessed . The study found that early exposure to 2,3,4,4’,5-Pentabromobiphenyl had significant effects on male mating behavior .
Metabolic Pathways
2,3,4,4’,5-Pentabromobiphenyl interferes with metabolic pathways . It produces highly reactive and often damaging intermediates during detoxification or when it binds to specific enzymes, important structural groups on molecules, receptors, and membranes .
Preparation Methods
The synthesis of 2,3,4,4’,5-Pentabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the biphenyl ring. Industrial production methods often employ gas chromatography-mass spectrometry (GC-MS) for the analysis and quality control of the final product . The reaction conditions include the use of bromine or bromine-containing reagents, solvents like isooctane, and catalysts to facilitate the bromination process .
Chemical Reactions Analysis
2,3,4,4’,5-Pentabromobiphenyl undergoes various chemical reactions, including:
Reduction: The removal of bromine atoms can occur under reductive conditions, leading to the formation of less brominated biphenyls.
Substitution: Bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydroxylated derivatives are common products of oxidation reactions .
Scientific Research Applications
2,3,4,4’,5-Pentabromobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Medicine: Studies have investigated its potential toxicological effects, including its impact on the immune system and endocrine disruption.
Comparison with Similar Compounds
2,3,4,4’,5-Pentabromobiphenyl is similar to other polybrominated biphenyls, such as:
- 2,3’,4,4’,5-Pentabromobiphenyl
- 2,2’,4,4’,5-Pentabromobiphenyl
- 3,3’,4,4’,5-Pentabromobiphenyl
What sets 2,3,4,4’,5-Pentabromobiphenyl apart is its specific bromination pattern, which influences its chemical reactivity and biological activity. For instance, the presence of bromine atoms at the 2, 3, 4, 4’, and 5 positions makes it more resistant to degradation compared to its less brominated counterparts .
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(4-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBFPVURMRYUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242324 | |
| Record name | 1,1'-Biphenyl, 2,3,4,4',5-pentabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96551-70-1 | |
| Record name | 2,3,4,4',5-Pentabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096551701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,3,4,4',5-pentabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,4',5-PENTABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S531A1M64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


